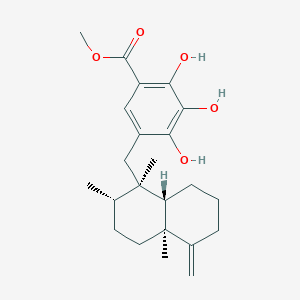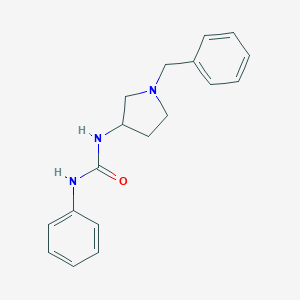
1-(1-Benzylpyrrolidin-3-yl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Benzylpyrrolidin-3-yl)-3-phenylurea, commonly known as BP-3, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BP-3 belongs to the class of N-phenylurea derivatives and has been synthesized using different methods.
作用機序
The mechanism of action of BP-3 is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. In anticancer research, BP-3 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In Alzheimer's disease research, BP-3 has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be involved in the development of the disease.
生化学的および生理学的効果
BP-3 has been shown to have various biochemical and physiological effects, depending on its application. In anticancer research, BP-3 has been shown to induce DNA damage and cell cycle arrest in cancer cells. In Alzheimer's disease research, BP-3 has been shown to reduce the formation of amyloid-beta oligomers, which are believed to be toxic to neurons.
実験室実験の利点と制限
BP-3 has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of lower concentrations in experiments. Another advantage is its versatility, as it can be used in various scientific research fields. However, one limitation is its potential toxicity, which requires careful handling and monitoring in experiments.
将来の方向性
There are several future directions for BP-3 research, including the development of more potent derivatives, the investigation of its potential use in other diseases, and the study of its mechanism of action. Additionally, the synthesis of BP-3 using more sustainable and environmentally friendly methods is an area of future research. Overall, BP-3 has significant potential for scientific research applications and warrants further investigation.
合成法
BP-3 can be synthesized using different methods, including the reaction between 1-benzylpyrrolidine-3-carboxylic acid and phenyl isocyanate. Another method involves the reaction between 1-benzylpyrrolidine-3-carboxamide and phenyl isocyanate in the presence of a base. The synthesis of BP-3 is a crucial step in its scientific research applications.
科学的研究の応用
BP-3 has been studied in various scientific research fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, BP-3 has been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In neuroscience, BP-3 has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. In materials science, BP-3 has been investigated for its potential use in the synthesis of functionalized polymers.
特性
CAS番号 |
19985-24-1 |
|---|---|
製品名 |
1-(1-Benzylpyrrolidin-3-yl)-3-phenylurea |
分子式 |
C18H21N3O |
分子量 |
295.4 g/mol |
IUPAC名 |
1-(1-benzylpyrrolidin-3-yl)-3-phenylurea |
InChI |
InChI=1S/C18H21N3O/c22-18(19-16-9-5-2-6-10-16)20-17-11-12-21(14-17)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H2,19,20,22) |
InChIキー |
RKROQEVUVQKKGT-UHFFFAOYSA-N |
SMILES |
C1CN(CC1NC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 |
正規SMILES |
C1CN(CC1NC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 |
同義語 |
1-(1-Benzylpyrrolidin-3-yl)-3-phenylurea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



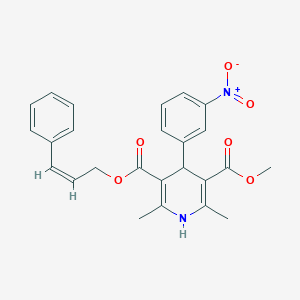

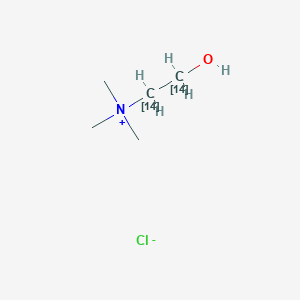


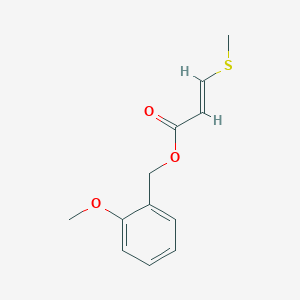
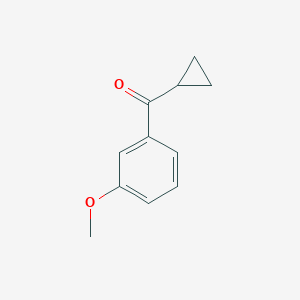

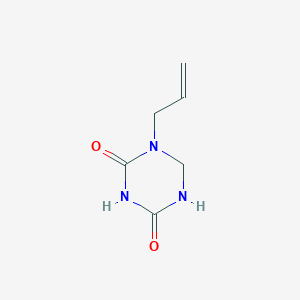
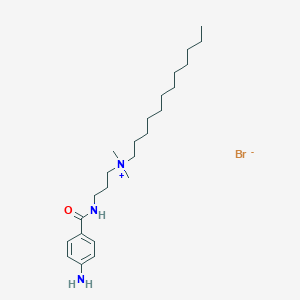
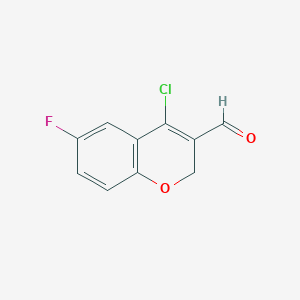
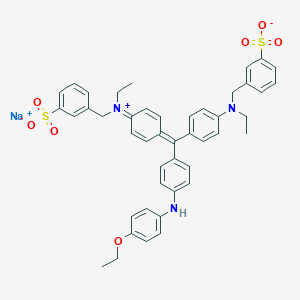
![1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B34393.png)
